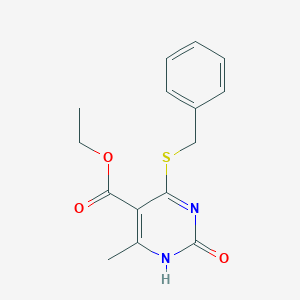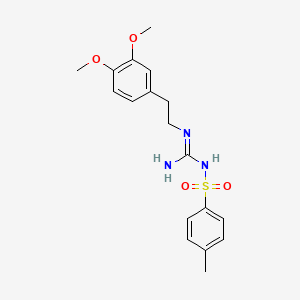
ethyl 4-benzylsulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-benzylsulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate is a derivative of pyrimidine, a six-membered heterocyclic organic compound containing two nitrogen atoms . Pyrimidine and its derivatives have been proven to have various biological activities, including antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of similar compounds has been reported using a series of reactions. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was achieved by treating a stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol with concentrated hydrochloric acid and heating to reflux .Molecular Structure Analysis
The molecular structure of this compound is likely to be similar to that of other pyrimidine derivatives. It consists of an ethyl group attached to a thiol group, with the structure paralleling that of ethanol, but with sulfur in place of oxygen .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a series of reactions such as the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea . Further reactions may involve the use of catalysts and specific reaction conditions .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Ethyl 4-benzylsulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate, a novel pyrimidine derivative, has been synthesized through a Biginelli three-component cyclocondensation reaction. This compound was characterized by IR, 1H NMR, 13C NMR, LCMS, and elemental analysis, showcasing its potential in the field of chemical synthesis and compound analysis (Mohan et al., 2014).
Antioxidant and Radioprotective Activities
The derivative has demonstrated significant in vitro antioxidant activity, evident from assays like DPPH radical and hydroxyl radical scavenging assays. Moreover, its in vivo radioprotective properties were explored using the Drosophila melanogaster model, where it showed a reduction in oxidative stress caused by ionizing electron beam radiation (Mohan et al., 2014).
Cytotoxic Activity
This compound has also been a part of studies focusing on cytotoxic activity. A study examined various 4-thiopyrimidine derivatives, including ethyl 4-benzylsulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate, for their cytotoxic effects on various cell lines, including Human umbilical vein endothelial cells (HUVEC) and several cancer cell lines (Stolarczyk et al., 2018).
Cardiotonic Activity
In the realm of cardiology, this compound has been synthesized and evaluated for its cardiotonic activity. The research focused on its impact on atria from reserpine-treated guinea pigs, comparing its effects to those induced by milrinone, a known cardiotonic agent (Dorigo et al., 1996).
Wirkmechanismus
While the specific mechanism of action for this compound is not mentioned in the sources, pyrimidine derivatives have been shown to have promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Eigenschaften
IUPAC Name |
ethyl 4-benzylsulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-3-20-14(18)12-10(2)16-15(19)17-13(12)21-9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXYZQQJTDYTOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-benzylsulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(Benzotriazol-1-yl)ethyl]-2-chloroacetamide](/img/structure/B2962485.png)



![1'-Isopropyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile](/img/structure/B2962494.png)
![4-(4-[1,1'-Biphenyl]-4-yl-2-pyrimidinyl)benzenol](/img/structure/B2962495.png)





![2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B2962506.png)